

# SYBR Green II binding affinity for ssDNA vs RNA

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867

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An In-depth Technical Guide to the Binding Affinity of **SYBR Green II** for ssDNA vs. RNA

## Introduction

**SYBR Green II** is a highly sensitive, asymmetrical cyanine dye used for the fluorescent detection of nucleic acids.[1][2] Unlike its predecessor, SYBR Green I, which preferentially binds to double-stranded DNA (dsDNA), **SYBR Green II** is optimized for the staining of single-stranded DNA (ssDNA) and, most notably, Ribonucleic acid (RNA).[1][3] This makes it an invaluable tool for applications requiring the sensitive detection of RNA in electrophoretic gels, such as Northern blotting, viroid RNA detection, and single-strand conformation polymorphism (SSCP) analysis. This guide provides a detailed technical overview of **SYBR Green II**'s binding characteristics, quantitative performance, and experimental considerations for researchers, scientists, and professionals in drug development.

## Core Binding Characteristics and Affinity

**SYBR Green II**'s utility stems from its distinct interaction with different nucleic acid structures. While not entirely selective for one type, its fluorescence properties are significantly modulated by the target molecule.

- **Primary Targets:** The dye is engineered for optimal fluorescence with RNA and ssDNA.
- **Binding Affinity:** **SYBR Green II** exhibits a high binding affinity for RNA, which is reported to be greater than that of the conventional stain, ethidium bromide. Its binding efficiency to single-stranded nucleic acids is approximately double that of its binding to double-stranded DNA.

- **Fluorescence Mechanism:** Like other SYBR dyes, **SYBR Green II** has a low intrinsic fluorescence in its unbound state. Upon binding to nucleic acids, it undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield. This property results in a high signal-to-noise ratio, as background fluorescence from unbound dye is negligible, eliminating the need for destaining steps.

A crucial aspect of **SYBR Green II**'s performance with ssDNA is its dependence on nucleotide composition. Research has shown that the dye's staining efficiency is poor for homopyrimidines and for ssDNA sequences composed solely of adenine and cytosine. However, it emits strong fluorescence when the ssDNA can form potential Watson-Crick base pairs (containing both guanine and cytosine, or both adenine and thymine), suggesting that the secondary structure of the ssDNA plays a significant role in the binding and fluorescence mechanism.

## Quantitative Data Presentation

The performance of **SYBR Green II** is best understood through its quantitative fluorescence and detection sensitivity metrics. The tables below summarize these key parameters.

**Table 1: Fluorescence Quantum Yield**

Analyte	Fluorescence Quantum Yield	Comparative Notes
RNA	~0.54	Over 7 times greater than the RNA/ethidium bromide complex (~0.07).
dsDNA	~0.36	Lower than with RNA, indicating a preference for single-stranded structures.
ssDNA	Not explicitly quantified, but optimized for high sensitivity.	Staining is highly dependent on nucleotide composition and potential secondary structure.

**Table 2: Detection Sensitivity in Gels**

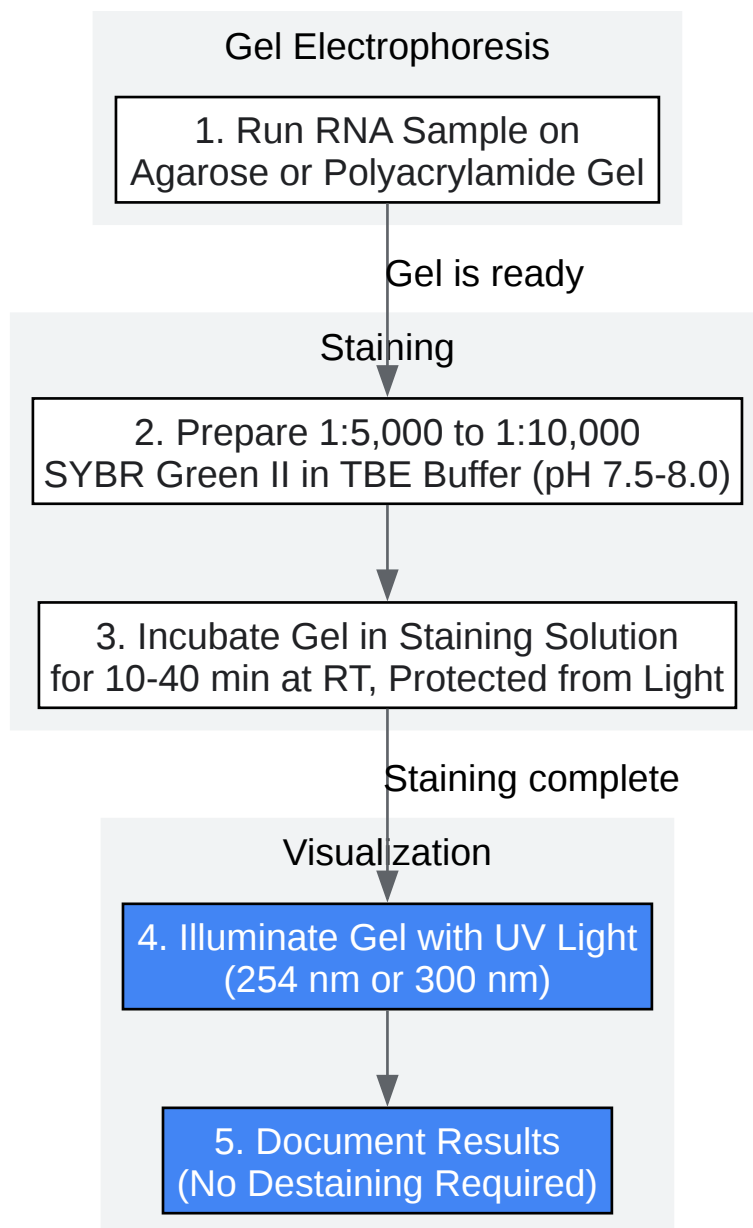
Nucleic Acid	Gel Type	Illumination	Detection Limit (per band)
RNA / ssDNA	Non-denaturing Agarose or Polyacrylamide	254 nm epi- illumination	100 pg
RNA / ssDNA	Non-denaturing Agarose or Polyacrylamide	300 nm transillumination	500 pg
RNA	Denaturing Agarose- Formaldehyde or Polyacrylamide-Urea	254 nm epi- illumination	1.0 ng
RNA	Denaturing Agarose- Formaldehyde or Polyacrylamide-Urea	300 nm transillumination	~4.0 ng
ss Nucleic Acid	Standard Agarose Minigel (Ethidium Bromide for comparison)	300 nm transillumination	~1.5 ng

## Visualization of Workflows and Binding Logic

### Experimental Workflow: Post-Staining of RNA Gels

The following diagram outlines the standard procedure for staining nucleic acid gels with **SYBR Green II** after electrophoresis.

## SYBR Green II Post-Staining Workflow

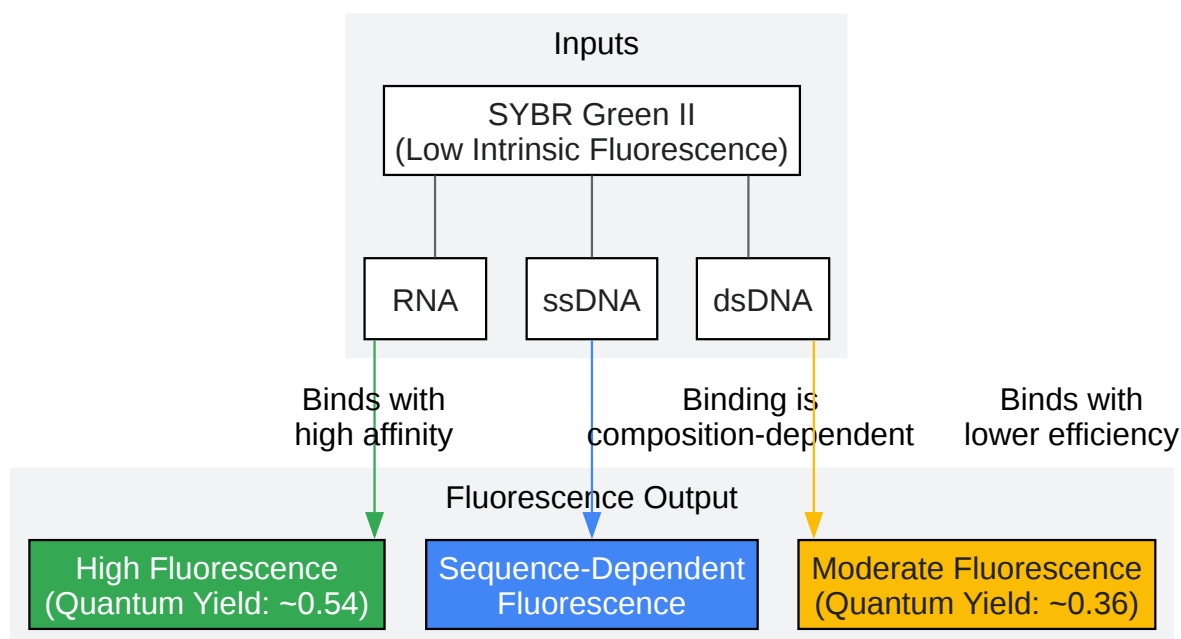


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Caption: Standard post-electrophoresis staining protocol.

## Logical Relationship: SYBR Green II Binding and Fluorescence

This diagram illustrates the preferential binding and resulting fluorescence intensity of **SYBR Green II** with different nucleic acid targets.



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Caption: **SYBR Green II** fluorescence depends on the nucleic acid target.

## Experimental Protocols

Accurate and sensitive detection with **SYBR Green II** requires adherence to optimized protocols. The post-staining method is generally recommended for maximal sensitivity.

### Post-Staining Protocol (Recommended)

- Electrophoresis: Perform electrophoresis on non-denaturing or denaturing (agarose-formaldehyde or polyacrylamide-urea) gels using standard procedures.
- Prepare Staining Solution:

- Dilute the 10,000X **SYBR Green II** stock solution in a suitable buffer (e.g., TBE). The container should be plastic, as the dye may adsorb to glass.
- For non-denaturing gels, use a 1:10,000 dilution.
- For denaturing agarose-formaldehyde gels, a 1:5,000 dilution may yield better results.
- Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal performance.
- Staining:
  - Place the gel in a suitable container and add enough staining solution to completely submerge it.
  - Agitate gently at room temperature for 10-40 minutes, protecting the solution from light. The optimal time depends on gel thickness and composition.
- Visualization:
  - No destaining is required.
  - Illuminate the gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator. A photographic filter designed for SYBR Green is recommended for documentation.

## Pre-Staining Protocol (Alternative)

While possible, pre-staining may reduce sensitivity and affect nucleic acid mobility.

- Prepare the molten agarose gel solution as per standard protocols.
- Just before pouring the gel, while the solution is as cool as possible, add **SYBR Green II** to a final dilution of 1:10,000 and mix thoroughly. Do not heat or microwave the dye.
- Cast the gel, load samples, and run electrophoresis as usual.

## Key Experimental Considerations

- **Denaturants:** The fluorescence of the RNA/**SYBR Green II** complex is not quenched by the presence of urea or formaldehyde, eliminating the need to wash gels prior to staining.
- **Downstream Applications:** Staining with **SYBR Green II** is compatible with Northern blotting. However, it is recommended to include 0.1%–0.3% SDS in the prehybridization and hybridization buffers to ensure the dye is removed from the nucleic acid.
- **Safety and Disposal:** **SYBR Green II** binds to nucleic acids and should be handled as a potential mutagen. The DMSO stock solution facilitates the entry of organic molecules into tissues, so double gloves are strongly recommended. Used staining solutions should be treated with activated charcoal before disposal.

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## References

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- To cite this document: BenchChem. [SYBR Green II binding affinity for ssDNA vs RNA]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12393867#sybr-green-ii-binding-affinity-for-ssdna-vs-rna\]](https://www.benchchem.com/product/b12393867#sybr-green-ii-binding-affinity-for-ssdna-vs-rna)

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